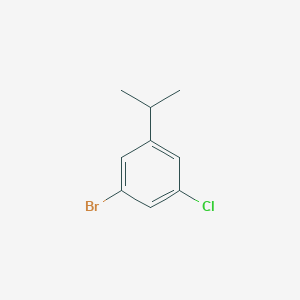
1-Bromo-3-chloro-5-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-5-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and an isopropyl group. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Mechanism of Action
Target of Action
Brominated and chlorinated benzene derivatives are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.
Mode of Action
The mode of action of 1-Bromo-3-chloro-5-(propan-2-yl)benzene likely involves its participation in electrophilic aromatic substitution reactions . In these reactions, the bromine or chlorine atom on the benzene ring can be replaced by a nucleophile. This compound can also participate in Suzuki-Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that benzene derivatives can undergo various transformations, leading to the formation of a wide range of organic compounds . These transformations can impact multiple biochemical pathways, depending on the specific context and conditions.
Pharmacokinetics
The compound’s predicted boiling point is 2377±200 °C, and its predicted density is 1393±006 g/cm3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(propan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 1-isopropylbenzene (cumene). The reaction typically uses bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors with controlled temperatures and pressures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used under mild conditions.
Major Products:
- Substitution reactions can yield a variety of substituted benzene derivatives.
- Coupling reactions produce biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
1-Bromo-3-chloro-5-(propan-2-yl)benzene is used in scientific research for:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the development of new materials with specific properties.
Comparison with Similar Compounds
1-Bromo-3-chlorobenzene: Similar structure but lacks the isopropyl group.
1-Bromo-4-chloro-2-(propan-2-yl)benzene: Similar but with different positions of substituents.
Uniqueness: 1-Bromo-3-chloro-5-(propan-2-yl)benzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-chloro-5-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEVAAUCGASYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2479350.png)
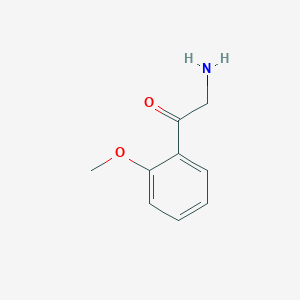

![3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE](/img/structure/B2479356.png)
![N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2479358.png)
![rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B2479359.png)

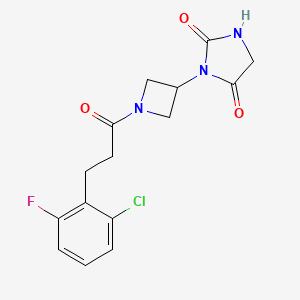
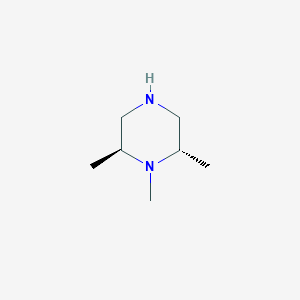
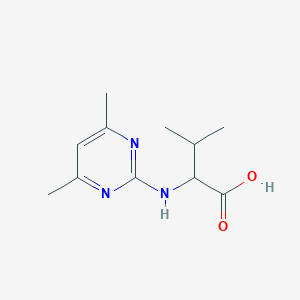

![3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2479370.png)


